5-Amino-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt hydrochloride
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Overview
Description
5-Amino-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt hydrochloride: is a synthetic organic compound with a unique structure that includes an oxadiazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt hydrochloride typically involves the following steps:
Formation of the Oxadiazolium Ring: The oxadiazolium ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amidoxime and an isocyanate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For instance, an appropriate amine can be reacted with the oxadiazolium intermediate under basic conditions to yield the desired product.
Formation of the Inner Salt Hydrochloride: The final step involves the formation of the inner salt hydrochloride by treating the amino-oxadiazolium compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxadiazolium ring into more reduced forms, potentially opening the ring structure.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions could produce a variety of substituted oxadiazolium compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways. Its ability to form stable complexes with various biomolecules makes it useful in these studies.
Medicine
Medically, this compound has potential applications in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 5-Amino-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt hydrochloride exerts its effects involves its interaction with specific molecular targets. The oxadiazolium ring can interact with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
- 5-Amino-3-methyl-1-phenylpyrazole
- 3-Aminopyrazole
Uniqueness
Compared to similar compounds, 5-Amino-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt hydrochloride is unique due to its oxadiazolium ring structure. This ring imparts distinct chemical properties, such as increased stability and reactivity, which are not present in the pyrazole derivatives. Additionally, the presence of the inner salt hydrochloride form enhances its solubility and makes it more suitable for various applications.
Properties
CAS No. |
5123-98-8 |
---|---|
Molecular Formula |
C5H10ClN3O |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
3-propan-2-yloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C5H10N3O.ClH/c1-4(2)8-3-5(6)9-7-8;/h3-4H,6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VWFKBBVQLMSINJ-UHFFFAOYSA-M |
SMILES |
CC(C)[N+]1=CC(=N)O[N-]1.Cl |
Canonical SMILES |
CC(C)[N+]1=NOC(=C1)N.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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